molecular formula C14H15F3N2O B7562410 4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile

4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile

Cat. No. B7562410
M. Wt: 284.28 g/mol
InChI Key: FNVLLRHMPFBESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile, commonly known as HTB, is a chemical compound that has been the focus of extensive scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of HTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and neurons. HTB has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It also appears to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
HTB has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter activity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HTB in lab experiments is its ability to selectively target cancer cells and neurons, while leaving healthy cells unaffected. This makes it a potentially valuable tool for studying the mechanisms of cancer and neurodegenerative diseases. However, one limitation of using HTB in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on HTB. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the investigation of HTB's potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanisms of action of HTB and to identify any potential side effects or limitations of its use.

Synthesis Methods

HTB can be synthesized through a multistep process that involves the reaction of 4-nitrobenzonitrile with piperidine, followed by reduction with sodium borohydride and subsequent treatment with trifluoromethyl iodide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

HTB has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, HTB has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

properties

IUPAC Name

4-[3-(hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)12-6-10(7-18)3-4-13(12)19-5-1-2-11(8-19)9-20/h3-4,6,11,20H,1-2,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVLLRHMPFBESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.